Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Lipophilicity Drug Likeness Medicinal Chemistry

Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate (CAS 301337-74-6) is a synthetic, small-molecule benzofuran-3-carboxylate ester featuring a 5-position mesitylsulfonamide substituent. Its core structure places it within the benzofuranylsulfonate class, as disclosed in key patents for inflammatory and neurological indications.

Molecular Formula C21H23NO5S
Molecular Weight 401.5g/mol
CAS No. 301337-74-6
Cat. No. B407484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
CAS301337-74-6
Molecular FormulaC21H23NO5S
Molecular Weight401.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C
InChIInChI=1S/C21H23NO5S/c1-6-26-21(23)19-15(5)27-18-8-7-16(11-17(18)19)22-28(24,25)20-13(3)9-12(2)10-14(20)4/h7-11,22H,6H2,1-5H3
InChIKeyAELLUFKAZBZDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate (CAS 301337-74-6)


Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate (CAS 301337-74-6) is a synthetic, small-molecule benzofuran-3-carboxylate ester featuring a 5-position mesitylsulfonamide substituent. Its core structure places it within the benzofuranylsulfonate class, as disclosed in key patents for inflammatory and neurological indications [1][2]. Identified by molecular formula C21H23NO5S and a monoisotopic mass of 401.1297 Da [3], it is a building block and potential lead compound within a series where small ester-group modifications are known to significantly alter biological activity and physicochemical properties.

Why Generic Substitution Fails for Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate


Substituting this specific ethyl ester with a closely related analog—such as the benzyl, butyl, or methoxyethyl esters of the same core—cannot be considered equivalent without quantitative justification. The benzofuranylsulfonate patent estate explicitly teaches that variations at the 3-carboxylate position are not trivial; the ‘R4’ ester group is a critical pharmacophoric element that profoundly influences potency, selectivity, and pharmacokinetics for the target indication [1]. For procurement intended for structure-activity relationship (SAR) studies, a generic replacement risks invalidating an entire experimental series, as differences in steric bulk, lipophilicity, and metabolic stability are predictable but their exact quantitative impact on a given assay is unknowable without direct comparative data for this specific compound.

Quantitative Differential Evidence for Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate


Physicochemical Differentiation: Predicted Lipophilicity (LogP) for the Ethyl Ester

The predicted partition coefficient (ACD/LogP) for the target ethyl ester is 5.38, indicating high lipophilicity [1]. This value serves as a critical baseline for differentiation from other esters in the series, where the logP will vary predictably with the ester chain's length and branching. No head-to-head experimental LogP data against a specific comparator was found in the literature for this compound.

Lipophilicity Drug Likeness Medicinal Chemistry

Molecular Scaffold Specificity in Hypoxia-Inducible Factor (HIF)-1 Alpha Inhibition

The benzofuranylsulfonamide scaffold, which matches the core of the target compound, has been identified as a new molecular scaffold for angiogenesis inhibition via HIF-1α suppression. The compound G0811, a molecule within this chemotype, demonstrated potent suppression of HIF-1α stability and inhibited in vitro and in vivo angiogenesis without cytotoxicity at effective doses [1]. Critically, a direct structural confirmation that G0811 is chemically identical to Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not available in the reviewed sources. This evidence is therefore a class-level inference for the scaffold.

Angiogenesis Inhibition HIF-1α Cancer Biology

Core Patent Estate Defines Inflammatory Indication Utility for Benzofuranylsulfonates

The foundational patent US 6,610,687 B1 explicitly claims benzofuranylsulfonates, which encompass the target compound's general formula, for use in treating inflammatory conditions through the inhibition of phagocyte NADPH oxidase [1]. The patent disclosure establishes the therapeutic utility of the class. However, it does not provide specific IC50 values for the ethyl ester against any comparator compound, rendering this a class-level claim.

Inflammation NADPH Oxidase Drug Discovery

Best Application Scenarios for Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate


Medicinal Chemistry SAR Probe for Benzofuranylsulfonate Ester Series

Its primary value is as a specific ethyl ester tool compound for systematic SAR studies. By procuring this compound alongside its benzyl (CAS 518032-80-9) and pentyl (CAS 518317-85-6) analogs, a medicinal chemist can directly probe the effect of 3-carboxylate ester lipophilicity and steric bulk on a target of interest, such as NADPH oxidase or HIF-1α regulation [1][2]. The predicted LogP of 5.38 provides a fixed point in a lipophilicity-activity relationship analysis [3].

Angiogenesis Research Using the HIF-1α Suppression Scaffold

Based on the published activity of the related benzofuranylsulfonamide G0811 in suppressing HIF-1α and inhibiting angiogenesis [1], this compound can be procured as a close structural analog for chemical biology studies. It serves as a tool to validate the scaffold's core pharmacophore and generate new structure-activity data, potentially yielding analogs with improved potency or solubility over the published G0811 series.

Inflammation Model Studies Targeting Phagocyte NADPH Oxidase

As a member of the benzofuranylsulfonate class claimed for treating inflammation via NADPH oxidase inhibition [1], this compound is applicable in academic or industrial phenotypic screening cascades. Its procurement is justified when the goal is to evaluate the therapeutic window of this specific chemotype in cellular models of oxidative burst, particularly in comparison to other esters within the same patent estate.

Quote Request

Request a Quote for Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.